molecular formula C30H40N2O5 B12429555 11-Ethyl-2,24-dihydroxy-10,26-dimethyl-21,26-diazatetracyclo[23.2.1.08,15.09,13]octacosa-1,3,5,16,18-pentaene-20,27,28-trione

11-Ethyl-2,24-dihydroxy-10,26-dimethyl-21,26-diazatetracyclo[23.2.1.08,15.09,13]octacosa-1,3,5,16,18-pentaene-20,27,28-trione

Cat. No.: B12429555
M. Wt: 508.6 g/mol
InChI Key: RYVUSTXQTVYINS-UHFFFAOYSA-N
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Description

11-Ethyl-2,24-dihydroxy-10,26-dimethyl-21,26-diazatetracyclo[232108,15It is known for its cytotoxic properties and its ability to inhibit superoxide anion generation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Ethyl-2,24-dihydroxy-10,26-dimethyl-21,26-diazatetracyclo[23.2.1.08,15.09,13]octacosa-1,3,5,16,18-pentaene-20,27,28-trione involves multiple steps, including cyclization and functional group transformations. The compound is typically synthesized from simpler organic molecules through a series of reactions that include condensation, cyclization, and oxidation .

Industrial Production Methods

Industrial production of this compound is not widely documented, but it is generally produced in research laboratories for scientific studies. The compound is often isolated from natural sources, such as the Streptomyces species .

Chemical Reactions Analysis

Types of Reactions

11-Ethyl-2,24-dihydroxy-10,26-dimethyl-21,26-diazatetracyclo[23.2.1.08,15.09,13]octacosa-1,3,5,16,18-pentaene-20,27,28-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 11-Ethyl-2,24-dihydroxy-10,26-dimethyl-21,26-diazatetracyclo[23.2.1.08,15.09,13]octacosa-1,3,5,16,18-pentaene-20,27,28-trione involves its interaction with cellular components to inhibit superoxide anion generation. This inhibition is thought to occur through the compound’s interaction with specific enzymes and molecular pathways involved in oxidative stress responses . The exact molecular targets and pathways are still under investigation, but its effects on neutrophils and cancer cells are well-documented .

Properties

Molecular Formula

C30H40N2O5

Molecular Weight

508.6 g/mol

IUPAC Name

11-ethyl-2,24-dihydroxy-10,26-dimethyl-21,26-diazatetracyclo[23.2.1.08,15.09,13]octacosa-1,3,5,16,18-pentaene-20,27,28-trione

InChI

InChI=1S/C30H40N2O5/c1-4-19-16-21-17-20-10-8-9-13-25(35)31-15-14-24(34)28-29(36)27(30(37)32(28)3)23(33)12-7-5-6-11-22(20)26(21)18(19)2/h5-10,12-13,18-22,24,26,28,33-34H,4,11,14-17H2,1-3H3,(H,31,35)

InChI Key

RYVUSTXQTVYINS-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2CC3C=CC=CC(=O)NCCC(C4C(=O)C(=C(C=CC=CCC3C2C1C)O)C(=O)N4C)O

Origin of Product

United States

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